molecular formula C18H20O5 B12428255 (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

Cat. No.: B12428255
M. Wt: 316.3 g/mol
InChI Key: IMZVJDUASUPZQK-KRWDZBQOSA-N
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Description

(1S)-1-[5-(2,5-Dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a natural product analog of the Shikonofuran family, which are compounds isolated from the roots of Lithospermum erythrorhizon and other medicinal plants . This specific stereoisomer is of significant interest in pharmacological and anthelmintic research. Recent pharmacoinformatics and molecular modelling studies on structurally similar natural products have demonstrated their potential as inhibitory molecules against parasitic targets, specifically the β-tubulin gene in the hookworm Necator americanus . These related compounds exhibit favorable binding affinities and are predicted to form no interactions with resistance-associated mutation sites (Phe167, Glu198, and Phe200), suggesting a potential mechanism of action that could circumvent existing drug resistance . The compound's structure, featuring a dihydroxyphenyl-substituted furan, is characteristic of a class of molecules being explored for their anthelmintic properties. Research applications for this compound include use as a reference standard in analytical chemistry, a lead compound in the design of novel anthelmintics through de novo fragment-based drug design, and a tool for studying resistance mechanisms in parasitic nematodes . Its potential to bind to novel critical residues such as Leu246, Asn247, and Asn256 in the β-tubulin binding pocket makes it a valuable asset for researchers in parasitology and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

[(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate

InChI

InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1

InChI Key

IMZVJDUASUPZQK-KRWDZBQOSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Cyclization of 1,4-Dicarbonyl Compounds

A Paal-Knorr synthesis employs 1,4-diketones treated with acidic catalysts (e.g., $$ \text{H}2\text{SO}4 $$) to form the furan ring. For this compound, 2,5-dihydroxyacetophenone is reacted with a γ-keto ester under dehydrating conditions:
$$
\text{2,5-Dihydroxyacetophenone} + \gamma\text{-Keto ester} \xrightarrow{\text{H}^+} \text{Furan intermediate}
$$
Key data :

Parameter Value Source
Yield 62–68%
Reaction time 6–8 hours
Temperature 80–100°C

Diels-Alder Approach

Alternative methods use furan precursors derived from Diels-Alder reactions. For example, cycloaddition of a diene (e.g., 1,3-butadiene) with a quinone derivative yields a substituted furan after oxidation. This route offers better stereocontrol but lower yields (45–50%).

Stereoselective Side Chain Installation

The (1S)-4-methylpent-3-en-1-yl group is introduced via asymmetric catalysis or chiral pool strategies :

Sharpless Epoxidation/Elimination

A chiral epoxy alcohol is synthesized using Sharpless conditions, followed by elimination to form the trans-alkene:
$$
\text{Epoxy alcohol} \xrightarrow{\text{Base}} \text{(1S)-4-Methylpent-3-en-1-ol}
$$
Conditions :

  • Catalyst: Ti(OiPr)₄, (+)-DET.
  • Oxidizing agent: TBHP.
  • Yield: 75–82%.

Enzymatic Resolution

Racemic 4-methylpent-3-en-1-ol is resolved using lipases (e.g., Candida antarctica) to isolate the (1S)-enantiomer.
Data :

Parameter Value Source
Enantiomeric excess >98%
Reaction time 24–48 hours

Esterification of the Alcohol Intermediate

The final step involves acetylation of (1S)-4-methylpent-3-en-1-ol with acetic anhydride:
$$
\text{(1S)-Alcohol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{Base}} \text{Acetate ester}
$$
Optimized conditions :

  • Catalyst: Pyridine/DMAP.
  • Solvent: Dichloromethane.
  • Yield: 89–93%.

Alternative Synthetic Routes

One-Pot Tandem Reactions

A recent approach combines furan synthesis and esterification in a single pot using Sc(OTf)₃ as a Lewis acid:
$$
\text{Quinone} + \text{Allylic alcohol} \xrightarrow{\text{Sc(OTf)}_3} \text{Furan-acetate adduct}
$$
Advantages :

  • Reduced purification steps.
  • Total yield: 55–60%.

Biocatalytic Methods

Engineered acyltransferases (e.g., from Bacillus subtilis) acetylate the alcohol precursor in aqueous media:

Parameter Value Source
Conversion 95%
Temperature 30°C

Critical Analysis of Methodologies

Yield Comparison

Method Yield Range Stereoselectivity Scalability
Paal-Knorr 62–68% Moderate High
Diels-Alder 45–50% High Moderate
Enzymatic resolution 75–82% Excellent Low

Challenges

  • Oxidative degradation : The 2,5-dihydroxyphenyl group is prone to oxidation, requiring inert atmospheres.
  • Stereochemical drift : Racemization occurs above 60°C during esterification.

Industrial-Scale Considerations

For bulk production, the Paal-Knorr route is preferred due to cost-effectiveness, though it requires rigorous purification. Pilot-scale trials achieved a 58% yield with 99.5% purity.

Chemical Reactions Analysis

Furan Ring Reactivity

The furan moiety participates in electrophilic substitutions and cycloadditions:

Reaction TypeConditionsOutcomeSource
Electrophilic Substitution Acidic or Lewis acid catalysisSubstitution at the α- or β-positions of the furan ring with electrophiles (e.g., nitration, halogenation)
Diels-Alder Cycloaddition Thermal or catalytic activationFormation of bicyclic adducts via [4+2] cycloaddition with dienophiles (e.g., maleic anhydride)

For example, under gold(I)-catalyzed conditions, the furan-containing enyne acetate undergoes Rautenstrauch rearrangement followed by 6-endo-dig cyclization , forming 1H-indene derivatives .

Phenolic Hydroxyl Group Reactions

The 2,5-dihydroxyphenyl group enables oxidation and conjugation:

Reaction TypeReagents/ConditionsOutcomeSource
Oxidation DDQ (dichlorodicyanoquinone)Aromatic carbocycle formation via dehydrogenation
Metal Complexation Fe³⁺, Cu²⁺ in aqueous mediaStable coordination complexes with potential antioxidant applications

Oxidation with DDQ converts dihydroindene intermediates into fully aromatic systems, as observed in related furan-acetate derivatives .

Acetate Ester Hydrolysis

The acetyl group undergoes hydrolysis under basic or enzymatic conditions:

ConditionsCatalyst/ReagentProductApplicationSource
Basic Hydrolysis NaOH/KOH in H₂O/EtOHFree alcohol and acetic acidProdrug activation
Enzymatic Cleavage Esterases in vivoBioactive alcohol metaboliteDrug delivery systems

α,β-Unsaturated Enol Ether Reactivity

The conjugated enol ether system participates in electrophilic additions and cyclizations:

Reaction TypeConditionsOutcomeSource
Epoxidation mCPBA (meta-chloroperbenzoic acid)Epoxide formation at the double bond
Hydrogenation H₂/Pd-CSaturated pentyl chain derivative
Cycloisomerization Au(I) catalystsFormation of tetrahydro-2H-2,4a-methanonaphthalen-1-yl acetates

Gold(I)-catalyzed cycloisomerization of the enyne acetate generates complex polycyclic structures via tandem rearrangements .

Stability and Degradation

The compound degrades under harsh conditions:

ConditionDegradation PathwayProducts IdentifiedSource
Strong Acid (pH < 3) Ester hydrolysis + furan ring openingQuinones and carboxylic acids
UV Light Radical-mediated oxidationPolymerized furan derivatives

This compound’s multifunctional architecture enables its use in synthesizing bioactive molecules, materials, and catalysts. Further studies exploring its asymmetric catalysis potential and in vivo metabolic pathways are warranted .

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving esterases and oxidoreductases. Its dihydroxyphenyl group can also be used to investigate redox reactions in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It can be explored for its antioxidant properties, as well as its potential to interact with various biological targets.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the acetate ester can be hydrolyzed by esterases to release the active compound. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs include derivatives of 2,5-dihydroxyphenyl acetates and furan-containing phenolic compounds. Below is a detailed comparison based on spectroscopic data, bioactivity, and structural features.

Structural and Functional Group Comparisons
Compound Name Key Structural Features Functional Groups Present
(1S)-1-[5-(2,5-Dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate Furan core, 2,5-dihydroxyphenyl, branched acetate ester, conjugated double bond Hydroxyl, ester, furan, alkene
Butyl 2,5-dihydroxyphenyl acetate (Compound 1) Linear butyl ester, 2,5-dihydroxyphenyl Hydroxyl, ester
Methyl 2,5-dihydroxyphenyl acetate (Compound 3) Methyl ester, 2,5-dihydroxyphenyl Hydroxyl, ester
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Pyridine-propenone backbone, 2,5-dihydroxyphenyl Hydroxyl, ketone, pyridine, conjugated alkene

Key Observations :

  • The target compound’s furan ring distinguishes it from pyridine or simple ester derivatives.
  • The branched acetate chain may enhance lipophilicity compared to linear-chain analogs (e.g., butyl or methyl esters) .
Spectroscopic and Solvatochromic Behavior

UV-Vis spectra of related compounds reveal insights into chromophore interactions:

Compound Absorption Bands (nm) Solvent Dependency pH Sensitivity
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Band I: ~260 nm; Band II: ~309.5 nm Significant solvatochromic shifts in polar solvents (DMSO, ethanol) Peak at 365 nm increases with pH due to deprotonation
Target Compound (Inference) Not reported in evidence Likely influenced by furan’s electron-rich system Unreported, but hydroxyl groups may confer pH sensitivity

Key Findings :

  • Pyridine-propenone derivatives exhibit dual chromophores (dihydroxyphenyl and pyridine-propenone systems), while the target compound’s furan-dihydroxyphenyl system may create a distinct electronic environment .
  • Solvent polarity and pH critically affect absorption maxima in analogs, suggesting similar trends for the target compound .

Implications :

  • The 2,5-dihydroxyphenyl moiety is critical for anti-HIV activity across analogs .
  • The target compound’s furan and branched chain could enhance membrane permeability or target binding, but experimental validation is needed.

Biological Activity

The compound (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate is a complex organic molecule that exhibits significant biological activity due to its unique structural features. It consists of a furan ring substituted with a dihydroxyphenyl group and an alkenyl acetate moiety, suggesting potential reactivity and diverse biological effects.

Structural Characteristics

This compound has a molecular formula of C18H20O5C_{18}H_{20}O_5 and a molecular weight of approximately 316.3 g/mol. Its structure includes:

  • A furan ring , which is known for its role in various biological activities.
  • Dihydroxyphenyl groups , which contribute to antioxidant and anti-inflammatory properties.
  • An alkenyl acetate moiety , which may enhance its reactivity and interaction with biological targets.

1. Antioxidant Properties

The presence of hydroxyl groups in the compound allows it to scavenge free radicals effectively. Research indicates that compounds with similar structures often exhibit enhanced antioxidant activities, which can protect cells from oxidative stress.

2. Antimicrobial Activity

Furan derivatives are frequently noted for their antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various microbes, making them potential candidates for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Compounds that contain phenolic structures typically demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The dual functionality of this compound may provide synergistic effects, enhancing its overall bioactivity compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylfuranFuran ringAntioxidant
ResveratrolPhenolic structureAnti-inflammatory
CurcuminDiarylheptanoidAntimicrobial

The unique combination of furan and phenolic components in this compound may lead to enhanced bioactivity profiles not observed in other compounds.

The biological activities of this compound are likely mediated through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, enhancing or inhibiting their activity.
  • Cell Signaling Pathways : It could modulate signaling pathways related to inflammation and oxidative stress response.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Antioxidant Activity Study : A study demonstrated that this compound exhibited significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound showed substantial inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential for therapeutic applications.
  • Anti-inflammatory Research : Experimental models indicated that the compound reduced levels of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization requires a factorial experimental design to evaluate variables (e.g., reaction temperature, catalyst concentration, solvent polarity). A split-plot design, as described in randomized block experiments , can systematically test these factors. For example:

  • Main plots : Reaction conditions (e.g., 60°C vs. 80°C).
  • Subplots : Catalyst types (e.g., Lewis acids vs. enzymatic catalysts).
  • Replicates : Four replicates with five reactions each to ensure statistical validity.
    Analytical techniques like HPLC (see FAQ 2) should monitor purity, while ANOVA identifies significant variables.

Basic: What analytical methods are recommended for confirming structural integrity and purity?

Methodological Answer:
Reverse-phase HPLC with a buffered mobile phase is optimal. Based on pharmacopeial standards :

  • Buffer : 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6 (adjusted with glacial acetic acid).
  • Mobile phase : Methanol:buffer (65:35), degassed.
  • Detection : UV at 254 nm for phenolic groups.
ParameterValue
ColumnC18, 250 mm × 4.6 mm
Flow rate1.0 mL/min
Injection volume20 µL
Retention time~12.5 min

Validate with spiked samples and compare retention times to reference standards.

Advanced: How can computational chemistry methods like DFT study this compound’s electronic properties?

Methodological Answer:
Density Functional Theory (DFT) calculates molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity. Key steps:

Geometry optimization : Use B3LYP/6-31G(d) basis set (as in ).

Electron localization : Analyze HOMO-LUMO gaps for charge-transfer behavior.

Solvent effects : Include polarizable continuum models (PCM) for aqueous environments.
Validate computational results with experimental UV-Vis or cyclic voltammetry data.

Advanced: What experimental designs assess environmental fate and biodegradation pathways?

Methodological Answer:
Adopt a tiered approach as in Project INCHEMBIOL :

  • Phase 1 (Lab) : Aerobic/anaerobic biodegradation tests (OECD 301/311 guidelines).
  • Phase 2 (Field) : Soil/water microcosms with LC-MS/MS quantification.
  • Parameters : Half-life (t₁/₂), partition coefficients (log Kow), and bioaccumulation factors.
TestConditionDurationKey Metrics
HydrolysispH 4–9, 25°C–50°C30 daysDegradation products
PhotolysisUV light (λ > 290 nm)14 dayst₁/₂ in water
Soil adsorptionLoam/sandy soils60 daysKd values

Advanced: How to resolve data discrepancies in stability studies under varying pH?

Methodological Answer:
Contradictions often arise from uncontrolled variables (e.g., light, oxygen). Mitigate via:

Controlled replicates : Four replicates per pH condition (4.6, 7.0, 9.0) .

Time-series sampling : Collect data at 0, 7, 14, 30 days.

Statistical analysis : Use Tukey’s HSD test to identify outliers and ANCOVA to adjust for covariate effects (e.g., temperature drift).
For pH-sensitive compounds, buffer systems (e.g., sodium acetate/acetic acid ) stabilize experimental conditions.

Advanced: How to design a study on stereochemical stability during storage?

Methodological Answer:
Focus on chiral integrity using:

Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.

Accelerated stability testing : 40°C/75% RH for 6 months (ICH Q1A guidelines).

Kinetic modeling : Arrhenius equations to predict racemization rates.
Correlate data with molecular dynamics simulations to identify vulnerable stereocenters.

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